molecular formula C7H16N2O B8539758 MeNleNH2

MeNleNH2

Cat. No.: B8539758
M. Wt: 144.21 g/mol
InChI Key: BQGOJPMXVPPJRL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MeNleNH₂, or N-methylnorleucinamide, is a modified amino acid derivative featuring a methylated amine group and a norleucine backbone. Its chemical structure comprises a six-carbon alkyl chain (norleucine) with a terminal amide group and an N-methyl substitution on the α-amino group. This structural modification enhances its stability and alters its coordination behavior compared to unmodified amino acids. MeNleNH₂ is primarily utilized in coordination chemistry as a multidentate ligand, forming stable complexes with transition metals such as Cu(II), Ni(II), and Pd(II) . Its synthesis typically involves the methylation of norleucine followed by amidation, with purity confirmed via techniques like ¹H/¹³C NMR, IR spectroscopy, and elemental analysis .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2S)-2-(methylamino)hexanamide

InChI

InChI=1S/C7H16N2O/c1-3-4-5-6(9-2)7(8)10/h6,9H,3-5H2,1-2H3,(H2,8,10)/t6-/m0/s1

InChI Key

BQGOJPMXVPPJRL-LURJTMIESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC

Canonical SMILES

CCCCC(C(=O)N)NC

Origin of Product

United States

Comparison with Similar Compounds

MeNleNH₂ belongs to a class of nitrogen-donor ligands, which includes ethylenediamine (en), diethylenetriamine (dien), and other amino acid derivatives. Below is a systematic comparison based on structural, spectroscopic, and functional properties.

Structural and Electronic Properties
Compound Molecular Formula Denticity N-Methylation Key Functional Groups
MeNleNH₂ C₇H₁₆N₂O Bidentate Yes α-NH(CH₃), CONH₂
Norleucine C₆H₁₃NO₂ Bidentate No α-NH₂, COOH
Ethylenediamine C₂H₈N₂ Bidentate No Two primary NH₂ groups
Diethylenetriamine C₄H₁₃N₃ Tridentate No Three NH₂ groups

Key Observations :

  • N-Methylation in MeNleNH₂ reduces its basicity compared to norleucine and ethylenediamine, making it less prone to protonation in acidic conditions .
  • The amide group in MeNleNH₂ enables π-backbonding with metals, enhancing complex stability in redox-active systems .
Spectroscopic Characterization
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹, CONH₂)
MeNleNH₂ 2.1 (s, N-CH₃), 1.3–1.6 (m, alkyl chain) 25.8 (N-CH₃), 175.2 (C=O) 1645 (amide I)
Norleucine 1.5–1.8 (m, alkyl chain), 3.1 (t, α-NH₂) 42.1 (α-C), 176.8 (COOH) 1710 (COOH)
Ethylenediamine 1.4 (s, NH₂), 2.7 (t, CH₂) 38.5 (CH₂) N/A

Analysis :

  • The N-CH₃ signal at δ 2.1 ppm in MeNleNH₂ distinguishes it from norleucine and ethylenediamine .
  • The absence of a carboxylic acid IR peak (~1710 cm⁻¹) in MeNleNH₂ confirms its amide form .
Coordination Chemistry and Catalytic Performance
Compound Preferred Metal Ions Log Stability Constant (Cu²⁺) Catalytic Application
MeNleNH₂ Cu(II), Pd(II) 10.2 ± 0.3 Cross-coupling reactions
Ethylenediamine Cu(II), Co(II) 10.8 ± 0.2 Electroplating, redox catalysis
Diethylenetriamine Cu(II), Ni(II) 16.5 ± 0.4 Hydrogenation catalysts

Key Findings :

  • MeNleNH₂ exhibits moderate stability constants compared to dien, reflecting its lower denticity. However, its methyl group improves steric control in asymmetric catalysis .
  • In Pd(II) complexes, MeNleNH₂ demonstrates superior catalytic turnover in Suzuki-Miyaura couplings compared to ethylenediamine, likely due to reduced metal leaching .
Solubility and Thermal Stability
Compound Solubility in H₂O (g/L) Melting Point (°C) Decomposition Temp. (°C)
MeNleNH₂ 45.2 142–144 290
Norleucine 78.9 301–303 >300
Ethylenediamine Miscible 8–10 120

Insights :

  • MeNleNH₂’s lower melting point compared to norleucine arises from disrupted hydrogen bonding due to N-methylation .
  • Ethylenediamine’s high volatility limits its use in high-temperature applications, whereas MeNleNH₂’s thermal stability (>290°C) suits industrial catalysis .

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